molecular formula C18H19ClN2O3S B2801899 Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate CAS No. 1172727-18-2

Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate

Cat. No.: B2801899
CAS No.: 1172727-18-2
M. Wt: 378.87
InChI Key: IUBBWWAQWXZPSH-UHFFFAOYSA-N
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Description

“Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate” is a chemical compound. It is part of a significant class of organic medicinal compounds known as 2-aminothiazoles . These are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Scientific Research Applications

Synthesis and Molecular Structure

Researchers have developed methods for synthesizing related thiazole and pyrimidine derivatives, demonstrating the versatility of these compounds in organic synthesis. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate showcases the potential for creating complex molecules with significant structural diversity. The structural analyses of these compounds provide insights into their potential reactivity and applications in further chemical transformations (Hou et al., 2009).

Antimicrobial and Antitumor Activity

Some derivatives have been evaluated for their antimicrobial and antitumor activities. For example, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown potential anticancer activity against human tumor cell lines, indicating the therapeutic potential of these compounds in oncology (El-Subbagh et al., 1999). Moreover, synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have been associated with antimicrobial activities, suggesting their use in developing new antimicrobial agents (Desai et al., 2019).

Novel Synthetic Pathways

Research has also focused on developing new synthetic pathways for thiazole derivatives, which could open up new avenues for the synthesis of biologically active molecules. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via an unusual protocol illustrates the ongoing innovation in synthetic methods that could be applied to related compounds (Achutha et al., 2017).

Mechanism of Action

Target of Action

The compound Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is a derivative of 2-aminothiazoles . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They have been found to show high activity in enforcing Oct3/4 expression , a transcription factor crucial for maintaining pluripotency in stem cells .

Mode of Action

2-aminothiazoles, the parent class of this compound, have been reported to interact with their targets and induce changes that result in their therapeutic effects . For instance, some 2-aminothiazoles have been found to exhibit antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

Biochemical Pathways

Thiazoles, a broader class of compounds that includes 2-aminothiazoles, have been found to impact a variety of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It has been reported that some 2-aminothiazoles have shown significant antibacterial potential towards gram-positive staphylococcus epidermidis and gram-negative pseudomonas aeruginosa . They have also shown antifungal potential against Candida glabrata and Candida albicans .

Properties

IUPAC Name

ethyl 2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-24-15(22)14-11-25-17(20-14)21-16(23)18(9-3-4-10-18)12-5-7-13(19)8-6-12/h5-8,11H,2-4,9-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBBWWAQWXZPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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